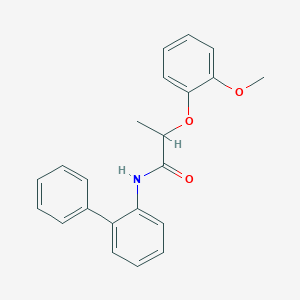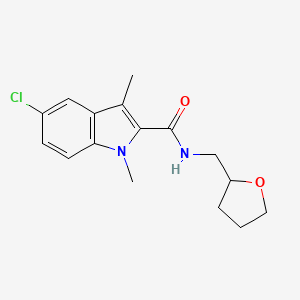![molecular formula C18H16FN3O3 B4621535 4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)
4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, utilizing specific catalysts or conditions to achieve the desired molecular architecture. For example, a related compound's synthesis has been facilitated by using a choline chloride-oxalic acid deep eutectic solvent, showcasing the importance of selecting appropriate solvents and catalysts for efficient synthesis processes (Sayahi et al., 2020).
Molecular Structure Analysis
Crystal and molecular structure studies provide insights into the conformation and spatial arrangement of atoms within a compound. A study by Manjunath et al. (2011) on a similar compound reveals the crystal class and space group, highlighting the significance of hydrogen bonding in stabilizing the molecule's structure (Manjunath et al., 2011).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by their functional groups and molecular structure. For instance, compounds with azatricyclo decane dione moieties have been studied for their potential as photoprecursors, indicating the role of molecular structure in determining reactivity and stability (He & Lemal, 2003).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding a compound's behavior in different environments. Studies on related compounds emphasize the importance of X-ray crystallography in determining the precise arrangement of atoms and the conformation of rings within the molecule (Trilleras et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards other chemicals, and stability under various conditions, define a compound's utility in synthesis and its potential applications. Research on derivatives and related compounds provides valuable insights into the effects of substituents on reactivity and the formation of supramolecular structures through hydrogen bonding (Trilleras et al., 2008).
Applications De Recherche Scientifique
Photoprecursor for Difluorocarbene
4,4-Difluoropyrazolidine-3,5-dione, a related compound, has been investigated as a precursor for photochemical generation of difluorocarbene, although this specific compound proved unstable for this purpose (He & Lemal, 2003).
Catalyst in Multicomponent Synthesis Processes
The compound has similarities with others used in one-pot, multi-component processes for synthesizing various derivatives, including 4-azaphenanthrene-3,10-dione. Choline chloride-oxalic acid deep eutectic solvent was used as a catalyst in these reactions (Sayahi et al., 2020).
Crystal and Molecular Structure Studies
Related compounds have been synthesized and analyzed through X-ray diffraction studies to understand their crystal and molecular structures, which is crucial for applications in material science and pharmaceuticals (Manjunath et al., 2011).
Antiproliferative and Anticancer Activities
Heterocyclic compounds derived from similar structures have shown potential in antiproliferative and anticancer activities. These compounds have been synthesized and tested on various cancer cell lines, showing promising results (Mohareb & Abdo, 2022).
Synthesis and Crystal Structures of Oxaspirocyclic Compounds
The synthesis of new oxaspirocyclic compounds, which share structural features with the compound , provides insights into the potential for creating novel materials with specific properties (Jiang & Zeng, 2016).
Synthesis of Novel Fluorinated Compounds
The compound relates to the synthesis of fluorinated benzo[a]pyrene, which serves as a probe for studying metabolic activation of polycyclic aromatic hydrocarbons, important in the field of toxicology and environmental health (Agarwal et al., 1991).
Propriétés
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-11-4-2-1-3-10(11)9-21-8-7-14(20-21)22-17(23)15-12-5-6-13(25-12)16(15)18(22)24/h1-4,7-8,12-13,15-16H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCKDFZGMNKFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=C4)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)
![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)
![2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)
![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621508.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4621518.png)
![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4621532.png)
![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)

![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)